N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Description
This compound features a benzofuran core substituted at position 2 with a 1,3-benzodioxol-5-ylcarbonyl group and at position 3 with a 3,4,5-trimethoxybenzamide moiety. The 1,3-benzodioxole (methylenedioxyphenyl) group is a bioisostere often associated with enhanced metabolic stability and receptor binding in medicinal chemistry. The trimethoxybenzamide fragment is a common pharmacophore in cytotoxic and antiproliferative agents, as seen in combretastatin analogs .
Properties
Molecular Formula |
C26H21NO8 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H21NO8/c1-30-20-11-15(12-21(31-2)24(20)32-3)26(29)27-22-16-6-4-5-7-17(16)35-25(22)23(28)14-8-9-18-19(10-14)34-13-33-18/h4-12H,13H2,1-3H3,(H,27,29) |
InChI Key |
AVZUDEWMLBBMBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Catalyzed Cyclization
Rhodium- and palladium-catalyzed C–H activation strategies dominate modern benzofuran synthesis. For instance, Zhu et al. (2022) demonstrated rhodium-mediated arylation and cyclization of propargyl alcohols (46 ) with aryl boronic acids (45 ) to yield benzofuran derivatives (47 ) in high yields (75–91%). Similarly, palladium-catalyzed C–H activation between 2-hydroxystyrenes and iodobenzenes enables direct benzofuran assembly, as reported by Doerner et al. (2014). These methods offer regioselectivity and compatibility with electron-donating substituents.
Table 1: Transition-Metal-Catalyzed Benzofuran Synthesis
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Rh | Propargyl alcohols | Toluene sulfonic acid, THF | 75–91 | |
| Pd | 2-Hydroxystyrenes | NaOPiv·H₂O, DCM | 60–85 |
Base-Catalyzed Cyclization
Base-mediated strategies avoid transition metals, reducing cost and toxicity. Koca et al. (2022) achieved benzofurans via Rap–Stoermer reactions using triethylamine, coupling α-haloketones (98 ) with salicylaldehydes (97 ) under neat conditions (81–97% yields). Zhang et al. (2022) further optimized this using potassium tert-butoxide in DMF, enabling intramolecular cyclization of o-bromobenzylvinyl ketones (100 ) to form coumestrol analogues.
Introduction of the 1,3-Benzodioxol-5-ylcarbonyl Group
The 1,3-benzodioxole moiety is introduced via Friedel-Crafts acylation or directed ortho-metalation. Piperonal (1 , 1,3-benzodioxole-5-carbaldehyde) is a key precursor, synthesized from safrole or via Aboul-Enein’s method involving zinc nitrate-mediated condensation.
Acylation of Benzofuran
Electrophilic acylation at the benzofuran C2 position employs 1,3-benzodioxole-5-carbonyl chloride. Mundhe et al. (2023) condensed α,β-unsaturated ketones (113 ) with phenacyl bromides (114 ) using K₂CO₃, yielding acylated benzofurans (115 ). Alternatively, Kobayashi’s interrupted Pummerer reaction (2022) couples phenol derivatives with alkynyl sulfoxides (120 ) under trifluoroacetic anhydride, forming benzofuran-carbonyl adducts.
Table 2: Acylation Methods for 1,3-Benzodioxole Incorporation
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, 1,3-BD-carbonylCl | DCM | 65–78 | |
| Pummerer Reaction | CF₃CO₂O, Alkynyl sulfoxide | THF | 70–82 |
Amidation with 3,4,5-Trimethoxybenzoic Acid
The final step involves coupling the acylated benzofuran with 3,4,5-trimethoxybenzamide. This is typically achieved via activation of the carboxylic acid to an acyl chloride or using coupling reagents.
Carbodiimide-Mediated Coupling
Aboul-Enein’s group (2012) utilized chloroacetyl chloride to activate 3,4,5-trimethoxybenzoic acid, followed by reaction with the benzofuran amine intermediate in CHCl₃. Yields ranged from 68–85%, with purification via recrystallization or column chromatography.
Phosphonium Reagents
Guillaumel et al. (2017) employed triphenylphosphine bromohydride to generate acyloxybenzyl intermediates, which underwent nucleophilic substitution with amines to form amides. This method is effective for sterically hindered substrates.
Table 3: Amidation Conditions and Yields
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 25 | 72–88 | |
| ClCOCOCl | Et₃N | CHCl₃ | 0–25 | 68–85 |
Optimization and Alternative Routes
Electrochemical Methods
Doerner’s electrochemical cyclization (2023) using platinum electrodes and diselenides (116 ) achieved benzofurans in high yields. This approach avoids stoichiometric oxidants, aligning with sustainable chemistry goals.
Chemical Reactions Analysis
Key Synthetic Steps
-
Formation of the Benzodioxole Core :
The 1,3-benzodioxol-5-yl group is typically synthesized via cyclization of catechol derivatives with carbonyl compounds (e.g., ketones or esters) under acidic or basic conditions . -
Coupling with the Benzofuran Moiety :
The benzofuran core may be introduced through nucleophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki or Sonogashira). For example, ethyl 2-([2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (from) demonstrates similar coupling strategies involving esterification and amidation. -
Amidation with Trimethoxybenzamide :
The trimethoxybenzamide group is likely introduced via amide bond formation using coupling reagents (e.g., EDC/HOBt) or direct condensation with activated carbonyls .
Hydrolysis and Degradation
-
Amide Hydrolysis : The compound’s amide bond may undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
-
Ester Cleavage : If present, ester groups (e.g., from benzodioxole derivatives) could hydrolyze to carboxylic acids under alkaline conditions.
Nucleophilic Substitution
-
Benzodioxole Reactivity : The benzodioxole ring is electron-rich and may participate in electrophilic substitution reactions (e.g., nitration or halogenation) .
Metal-Catalyzed Reactions
-
Coupling Reactions : Cross-coupling reactions (e.g., Suzuki) could modify the benzofuran or benzodioxole moieties, as seen in similar heterocyclic systems .
Biological Activity
While direct data on this compound is limited, related heterocyclic compounds (e.g., pyrroloquinoxalines and thiazoles) exhibit antimicrobial, anticancer, or kinase-inhibitory activity . The trimethoxybenzamide group may contribute to enzyme inhibition via hydrogen bonding or π-π interactions.
Mechanistic Table
Related Compounds
-
Ethyl 2-([2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():
-
Shares a heterocyclic core and amidation steps, suggesting similar synthetic strategies.
-
Features a benzothiophene moiety, which could influence reactivity compared to benzofuran.
-
-
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide ( ):
-
Demonstrates benzodioxole incorporation via alkylation, highlighting alternative synthetic routes.
-
Scientific Research Applications
Key Structural Features
- Benzodioxole moiety : Imparts potential psychoactive properties.
- Benzofuran unit : Associated with various biological activities.
- Trimethoxybenzamide group : Enhances solubility and bioavailability.
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of sleep disorders and as a novel psychoactive agent.
Case Studies
- Sleep Disorders : A patent (EP1027043B1) discusses the use of similar compounds for treating sleep disorders, suggesting that derivatives of benzodioxole and benzofuran may act as melatonergic agents .
- Psychoactive Properties : Research indicates that derivatives of this compound exhibit non-hallucinogenic psychoactive effects. The N-methyl derivative has been identified as a prototype for a new class of entactogens, which may facilitate psychotherapy .
Material Science
The unique chemical structure allows for applications in developing advanced materials, particularly in organic electronics and photonics.
The compound's interactions with biological systems make it a candidate for studies on enzyme inhibition and receptor binding.
Case Studies
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to new drug formulations.
- Receptor Binding Studies : Investigations into its binding affinity to serotonin receptors indicate possible antidepressant properties, aligning with findings from related compounds .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Core Structural Variations
Benzofuran Derivatives with Aroyl Substitutions
- N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide (CAS 923679-79-2): Substitution: 4-chlorobenzoyl at benzofuran-C2. Molecular Weight: 479.9 g/mol.
- N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide: Substitution: Chromen-2-one (coumarin derivative) at benzofuran-C2. Molecular Weight: 499.52 g/mol. Key Difference: The chromenone group introduces a lactone ring, which may confer fluorescence properties or altered solubility compared to the benzodioxol-carbonyl group .
Furan-Linked Trimethoxybenzamide Derivatives
- N-(1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3): Structure: Acrylamide linker between furan and trimethoxybenzamide. Synthesis: Reflux of oxazolone with isopropylamine in ethanol . Key Difference: The acrylamide spacer replaces the benzofuran core, likely altering rigidity and bioavailability .
N-(3-(2-(3-Hydroxybenzoyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a) :
Substituent Effects on Physicochemical Properties
Biological Activity
N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a benzofuran structure, characterized by multiple methoxy groups that enhance its solubility and bioactivity. Its molecular formula is , with a molecular weight of approximately 351.36 g/mol.
Histone Deacetylase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and have been implicated in cancer progression and neurodegenerative diseases. By inhibiting these enzymes, the compound may promote apoptosis in cancer cells and provide neuroprotective effects.
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Cellular Signaling Pathways
The compound interacts with various cellular signaling pathways involved in apoptosis and cell proliferation. Studies suggest that it may modulate pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation.
Cancer Research
A study published in 2024 investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in significant apoptosis in breast cancer cells, with IC50 values indicating potent anti-cancer activity. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types.
Neuroprotection
In another study focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that it significantly reduced cell death and oxidative damage, indicating its potential for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Benzodioxole + Benzofuran + Methoxy groups | Potent HDAC inhibitor; antimicrobial |
| 2-(Benzodioxol)aniline | Benzodioxole moiety | Potential anti-cancer agent |
| 4-Methoxybenzamide | Methoxy groups | Simpler amide structure; lower activity |
This comparison illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.
Q & A
Q. What are the recommended synthetic routes for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide?
The compound can be synthesized via a multi-step condensation approach. A key intermediate, 2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-amine, is typically prepared by reacting substituted salicylaldehydes with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone under reflux with anhydrous K₂CO₃. The benzamide group is introduced by coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride using standard amidation conditions (e.g., DCM as solvent, DMAP catalysis). Purification involves flash column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization from petroleum ether .
Q. What analytical methods are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of substituents, particularly the benzodioxol and trimethoxybenzamide moieties. Key signals include aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₃NO₈: 502.1498; observed: 502.1502) .
- HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Q. How can computational methods optimize its synthesis and reactivity?
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict reaction pathways and transition states. For example, computational modeling of the cyclocondensation step (benzofuran formation) identifies optimal reaction parameters (e.g., solvent polarity, temperature). Machine learning tools can screen substituent effects on yield and regioselectivity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for its biological activity?
- Core Modifications : Compare bioactivity (e.g., tubulin inhibition, cytotoxicity) against analogs with variations in the benzodioxol (e.g., replacing with benzothiazole) or trimethoxybenzamide groups (e.g., demethylation or halogenation) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like tubulin’s colchicine-binding site. Focus on hydrogen bonding (methoxy groups) and π-π stacking (benzofuran/benzodioxol) .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Orthogonal Assays : Combine biochemical (tubulin polymerization inhibition) and cellular (cytotoxicity in HeLa cells) assays to confirm activity.
- Control for Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Validate membrane permeability via PAMPA assays .
Q. What strategies address poor aqueous solubility in preclinical testing?
Q. How to evaluate metabolic stability and cytochrome P450 interactions?
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential .
Methodological Considerations
- Synthetic Reproducibility : Ensure anhydrous conditions for condensation steps to avoid side products (e.g., hydrolysis of ethanone intermediates) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons and coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
